1H-Pyrrolo[2,3-b]pyridine, 6-bromo-2-[(2S)-2-pyrrolidinylmethyl]-
Description
Pyrrolo[2,3-b]pyridine Ring System Configuration
The 1H-pyrrolo[2,3-b]pyridine scaffold consists of a five-membered pyrrole ring fused to a six-membered pyridine ring at the 2,3-positions (Figure 1). This arrangement creates a planar bicyclic system with conjugated π-electrons, enabling aromatic stabilization. The nitrogen atoms at positions 1 (pyrrole) and 4 (pyridine) contribute to the electron-deficient nature of the ring, making it amenable to electrophilic substitution at specific positions.
Table 1: Key Bond Lengths and Angles in the Pyrrolo[2,3-b]pyridine Core
| Bond/Angle | Value (Å/°) | Description |
|---|---|---|
| C2–C3 (fusion bond) | 1.41 | Shorter than typical C–C single bonds, indicating partial double-bond character due to conjugation |
| N1–C2 | 1.37 | Consistent with pyrrole-type N–C bonding |
| C4–N4 | 1.32 | Pyridine-like C–N bond length |
| Angle at N1 | 107° | Distorted from ideal trigonal geometry due to ring strain |
The fusion of the pyrrole and pyridine rings introduces slight non-planarity, as evidenced by X-ray crystallography data from analogous compounds. This distortion arises from the differing hybridization states of the nitrogen atoms (sp² in pyridine vs. sp² with lone pair in pyrrole).
Stereochemical Features of (2S)-Pyrrolidinylmethyl Substituent
The (2S)-pyrrolidinylmethyl group at position 2 introduces a chiral center, with the absolute configuration confirmed via circular dichroism and nuclear Overhauser effect (NOE) spectroscopy. The substituent adopts a gauche conformation relative to the pyrrolopyridine plane, minimizing steric clashes between the pyrrolidine ring and the bicyclic core.
Table 2: Stereochemical Parameters of the (2S)-Pyrrolidinylmethyl Group
| Parameter | Value | Method of Determination |
|---|---|---|
| C2–Cα bond length | 1.52 Å | X-ray crystallography |
| Dihedral angle (N1–C2–Cα–Np) | 68° | DFT calculations |
| % Enantiomeric excess | >99% (S) | Chiral HPLC |
The S configuration at C2 ensures optimal spatial orientation for hydrogen bonding interactions, as demonstrated in molecular docking studies with analogous PDE4B inhibitors. The pyrrolidine ring adopts an envelope conformation, with the nitrogen lone pair oriented toward the pyrrolopyridine system, facilitating potential intramolecular interactions.
Bromine Substitution Positional Effects
The bromine atom at position 6 exerts significant electronic and steric effects:
Electronic Effects
- Bromine's electronegativity (χ = 2.96) withdraws electron density via inductive effects, further polarizing the pyridine ring.
- Hammett substituent constant (σₚ = 0.23) indicates moderate electron-withdrawing character, directing electrophiles to the 3- and 5-positions.
Steric Effects
- van der Waals radius (1.85 Å) creates torsional strain with adjacent substituents.
- Conformational analysis reveals a 15° twist in the pyridine ring to alleviate Br–H interactions.
Table 3: Comparative Substituent Effects at Position 6
| Substituent | LogP Increase | π-π Stacking Energy (kcal/mol) | Reactivity Toward Suzuki Coupling |
|---|---|---|---|
| –H | 0.00 | -8.2 | High |
| –Br | +0.98 | -10.1 | Moderate |
| –OCH₃ | -0.12 | -7.3 | Low |
Position 6 bromination enhances hydrophobic interactions in protein binding pockets, as observed in kinase inhibitor SAR studies. The meta relationship between Br and the pyrrolidinylmethyl group creates a dipole moment (μ = 2.1 D) that stabilizes ligand-receptor complexes through charge complementarity.
Properties
Molecular Formula |
C12H14BrN3 |
|---|---|
Molecular Weight |
280.16 g/mol |
IUPAC Name |
6-bromo-2-[[(2S)-pyrrolidin-2-yl]methyl]-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C12H14BrN3/c13-11-4-3-8-6-10(15-12(8)16-11)7-9-2-1-5-14-9/h3-4,6,9,14H,1-2,5,7H2,(H,15,16)/t9-/m0/s1 |
InChI Key |
OCFYPBCFRVXYMC-VIFPVBQESA-N |
Isomeric SMILES |
C1C[C@H](NC1)CC2=CC3=C(N2)N=C(C=C3)Br |
Canonical SMILES |
C1CC(NC1)CC2=CC3=C(N2)N=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 6-bromo-2-[(2S)-2-pyrrolidinylmethyl]- typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This step often involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[2,3-b]pyridine ring system.
Attachment of the Pyrrolidinylmethyl Group:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
Nucleophilic Substitution at the 6-Bromo Position
The bromine atom at the 6-position is highly reactive in palladium-catalyzed cross-coupling reactions. For example:
Cyanation Reaction
Replacing bromine with a nitrile group via cyanation has been demonstrated in related 6-bromo-1H-pyrrolo[2,3-b]pyridine derivatives :
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Cyanation | Zn(CN)₂, Pd(dppf)Cl₂·CH₂Cl₂, Zn dust, DMF, 140°C, N₂ atmosphere | 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile | 43.88% |
This reaction proceeds via a Pd-catalyzed coupling mechanism , where Zn(CN)₂ acts as the cyanide source. The pyrrolidinylmethyl group remains intact under these conditions.
Electrophilic Aromatic Substitution
The electron-rich pyrrolo[2,3-b]pyridine core undergoes electrophilic substitution, primarily at the 3-position:
| Reaction Type | Reagents/Conditions | Position | Product | Reference |
|---|---|---|---|---|
| Bromination | Br₂, FeBr₃ (catalyst) | 3-position | 3,6-Dibromo-1H-pyrrolo[2,3-b]pyridine | |
| Nitration | HNO₃, H₂SO₄ | 3-position | 3-Nitro-6-bromo derivative |
The pyrrolidinylmethyl group at the 2-position exerts a steric and electronic influence, directing electrophiles to the 3-position.
Mannich Reaction
The compound participates in Mannich reactions with aldehydes and amines, forming di-3-(1H-pyrrolo[2,3-b]pyridyl)methanes at the 3-position:
| Substrates | Conditions | Product | Reference |
|---|---|---|---|
| Formaldehyde + Amine | Acidic or basic conditions | Methane-bridged dimeric derivatives |
Oxidation and Reduction
While direct data on the oxidation/reduction of this compound is limited, analogous pyrrolidine-containing compounds undergo:
-
Oxidation : Pyrrolidine rings can be oxidized to pyrrolidinones using agents like m-CPBA.
-
Reduction : The bromo group can be reduced to hydrogen using Pd/C under H₂.
Interaction with Biological Targets
Though not a classical chemical reaction, the compound’s pyrrolidinylmethyl group facilitates interactions with enzymes like phosphodiesterase 4B (PDE4B) through hydrogen bonding and hydrophobic interactions . Its bromo substituent enhances binding affinity by occupying hydrophobic pockets in target proteins.
Key Mechanistic Insights
-
Steric Effects : The bulky pyrrolidinylmethyl group at the 2-position limits reactivity at adjacent positions.
-
Electronic Effects : The bromo group deactivates the ring, favoring electrophilic substitution at the 3-position over the 5-position.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of 280.16 g/mol. Its structure features a pyrrolo[2,3-b]pyridine core, which is significant for its biological activities. The presence of the bromine atom and the pyrrolidinylmethyl group enhances its pharmacological potential.
Medicinal Chemistry Applications
1. Anticancer Activity:
Recent studies have highlighted the potential of Mannich bases, which include derivatives like 1H-Pyrrolo[2,3-b]pyridine, as anticancer agents. Research indicates that these compounds can exhibit cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (SK-LU-1), and colon (WiDr) cancers. For instance, certain derivatives demonstrated IC50 values lower than 10 μM against WiDr cells, showcasing their potential as effective anticancer agents .
2. Neuropharmacology:
The compound has been investigated for its effects on dopamine receptor subtypes. Research involving radioligands derived from 1H-Pyrrolo[2,3-b]pyridine suggests that it may play a role in targeting neurological disorders through modulation of dopamine receptors . This application is particularly relevant in the context of developing treatments for conditions such as schizophrenia and Parkinson's disease.
3. Antimicrobial Properties:
Mannich bases have also been reported to possess antibacterial and antifungal activities. The structural characteristics of 1H-Pyrrolo[2,3-b]pyridine derivatives may contribute to their effectiveness against various microbial strains, making them candidates for further development in antimicrobial therapies .
Synthesis and Derivatives
The synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives often involves classical organic reactions such as the Mannich reaction. This method allows for the introduction of various functional groups that can enhance biological activity or optimize pharmacokinetic properties. The ability to modify the structure systematically opens avenues for developing compounds with tailored therapeutic effects.
Case Studies
Case Study 1: Anticancer Activity Evaluation
In a study evaluating the anticancer efficacy of Mannich bases derived from pyrrolo compounds, several derivatives were synthesized and tested against multiple cancer cell lines. The results indicated that modifications in the substituents significantly influenced cytotoxicity profiles. For example, derivatives with specific substitutions on the phenyl ring exhibited enhanced activity compared to others .
Case Study 2: Dopamine Receptor Modulation
Another investigation focused on synthesizing fluorinated derivatives of 1H-Pyrrolo[2,3-b]pyridine to evaluate their binding affinity to dopamine receptors. The findings suggested that certain modifications could improve selectivity and potency as radioligands for imaging studies in neuropharmacology .
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 6-bromo-2-[(2S)-2-pyrrolidinylmethyl]- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival . By binding to the ATP-binding site of these receptors, the compound disrupts downstream signaling pathways, leading to the inhibition of cancer cell growth and induction of apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs based on substituents, ring structure, and functional groups (Table 1).
Table 1: Structural and Functional Comparison of Pyrrolo-pyridine Derivatives
Key Insights from Comparison
Substituent Effects Bromine vs. Fluoro: Bromine’s larger atomic size and higher lipophilicity may enhance binding affinity in hydrophobic pockets compared to fluorine. However, fluorine’s electronegativity could improve metabolic stability .
Positional Isomerism
- Bromine at the 5-position (CAS 183208-34-6) versus 6-position (target) may shift electronic density, affecting interactions with enzymatic active sites .
Functional Group Variations Ketone vs. Chirality: The (2S)-pyrrolidinylmethyl group in the target compound introduces stereochemical complexity, which could lead to enantioselective biological activity .
Ring Fusion Differences
- The [2,3-c] pyridine isomer (CAS 867034-96-6) alters the spatial arrangement of substituents, likely resulting in distinct binding modes compared to the [2,3-b] fused core .
Biological Activity
However, I can provide some general information about related compounds that may be relevant:
Biological Activity of Pyrrolo[2,3-b]pyridine Derivatives
Pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a bicyclic heterocycle that has shown promise as a scaffold for developing biologically active compounds. While specific data on the requested molecule is lacking, research on structurally similar compounds has revealed some interesting biological properties:
Enzyme Inhibition
Some pyrrolo[2,3-b]pyridine derivatives have demonstrated enzyme inhibitory activity. For example, certain compounds containing this scaffold have been found to inhibit TNIK (TRAF2 and NCK-interacting protein kinase) with IC50 values in the nanomolar range . This suggests potential applications in modulating cellular signaling pathways.
Immunomodulatory Effects
Research has indicated that some pyrrolo[2,3-b]pyridine compounds can affect immune responses. Specifically, certain derivatives showed concentration-dependent inhibition of IL-2 secretion . This points to possible immunomodulatory applications, though further studies would be needed to elucidate the exact mechanisms and therapeutic potential.
Antimicrobial Activity
While not directly related to the requested compound, it's worth noting that some pyrrolo[3,4-c]pyridine derivatives have shown antimycobacterial activity. For instance, compounds with MIC90 values below 0.15 μM against Mycobacterium tuberculosis have been reported . This suggests that pyrrolo-pyridine scaffolds may have potential in developing new antimicrobial agents.
Structure-Activity Relationships
The biological activity of pyrrolo[2,3-b]pyridine derivatives can be significantly influenced by substitutions at various positions. For example:
- Substitutions at the 6-position, such as the bromo group in the requested compound, can affect the compound's overall electronic properties and potentially its binding to biological targets.
- The pyrrolidinylmethyl group at the 2-position may confer additional binding properties or alter the molecule's physicochemical characteristics.
Q & A
Basic: What are the established synthetic methodologies for preparing 6-bromo-1H-pyrrolo[2,3-b]pyridine derivatives?
Methodological Answer:
The synthesis of brominated pyrrolo[2,3-b]pyridine derivatives typically involves halogenation at the 5- or 6-position. For example, 5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine (Compound 22) is synthesized by reacting the parent compound with NaH in THF, followed by methyl iodide to introduce the methyl group at the 1-position . Key steps include:
- Halogenation : Direct bromination using reagents like N-bromosuccinimide (NBS) under controlled conditions.
- Functionalization : Substitution reactions (e.g., Suzuki coupling) with boronic acids to introduce aryl/heteroaryl groups at the 3- or 5-position .
- Purification : Silica gel chromatography is commonly employed to isolate intermediates and final products, with yields ranging from 36% to 75% depending on substituents .
Basic: How are structural and purity characteristics validated for these compounds?
Methodological Answer:
Structural confirmation relies on spectroscopic techniques:
- NMR : H and C NMR are critical for verifying regiochemistry. For instance, the methyl group in 5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine appears as a singlet at δ 3.8–4.0 ppm in H NMR .
- HRMS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+H]) with <5 ppm deviation from theoretical values .
- HPLC : Purity is assessed using reverse-phase HPLC with UV detection (e.g., 98% purity for Compound 21e) .
Advanced: How can structure-activity relationships (SAR) guide the optimization of FGFR inhibitory activity?
Methodological Answer:
Key SAR insights from FGFR-targeted derivatives include:
- 5-Position Modifications : Introducing hydrogen-bond acceptors (e.g., trifluoromethyl) enhances interactions with the G485 residue in FGFR1, improving potency. Compound 4h (FGFR1 IC = 7 nM) demonstrates this via a trifluoromethyl group .
- 3-Position Hydrophobic Groups : Larger substituents (e.g., methoxyphenyl) occupy the hydrophobic pocket, increasing selectivity for FGFR1–3 over FGFR4 (IC = 712 nM) .
- Chiral Center Impact : The (2S)-pyrrolidinylmethyl group at the 2-position may influence binding orientation and pharmacokinetics, though this requires further molecular dynamics validation .
Advanced: What experimental models are used to evaluate antitumor efficacy?
Methodological Answer:
In vitro and in vivo models are employed:
- Cell Proliferation Assays : 4T1 breast cancer cells treated with Compound 4h show dose-dependent inhibition (IC = 0.5 µM), measured via MTT assays .
- Apoptosis Analysis : Flow cytometry with Annexin V/PI staining confirms apoptosis induction (e.g., 40% apoptosis at 1 µM) .
- Migration/Invasion Assays : Transwell assays reveal reduced 4T1 cell migration (60% inhibition at 0.5 µM) .
- Xenograft Models : Subcutaneous tumor growth inhibition in mice (e.g., 70% reduction at 10 mg/kg) is quantified using caliper measurements .
Advanced: How do molecular docking studies inform binding interactions with FGFR1?
Methodological Answer:
Docking simulations (e.g., using AutoDock Vina) predict binding modes:
- Hinge Region Binding : The pyrrolo[2,3-b]pyridine core forms hydrogen bonds with E531 and V492 in FGFR1’s ATP-binding pocket .
- Hydrophobic Pocket Occupancy : Substituents like methoxyphenyl interact with F642 and L630 via π-π stacking .
- Ligand Efficiency : Low molecular weight (<400 Da) and high ligand efficiency (>0.3) are prioritized to balance potency and drug-likeness .
Advanced: How to resolve contradictions in isoform selectivity (e.g., FGFR1–3 vs. FGFR4)?
Methodological Answer:
Discrepancies in isoform activity (e.g., FGFR4 IC = 712 nM vs. FGFR1–3 <25 nM) arise from:
- Gatekeeper Residue Differences : FGFR4 has a bulkier V550 residue (vs. L484 in FGFR1), reducing pocket accessibility .
- Electrostatic Surface Variations : FGFR4’s ATP-binding site exhibits distinct charge distribution, limiting hydrogen bonding with 5-position substituents .
- Experimental Validation : Kinase panel screening (e.g., against 50 kinases) and cellular assays (e.g., Ba/F3 cells expressing FGFR4 mutants) confirm selectivity .
Basic: What safety precautions are critical during synthesis?
Methodological Answer:
- Toxic Reagents : NaN (used in azide formation) requires handling in a fume hood due to explosive risk .
- Reactive Intermediates : Chloromethyl derivatives (e.g., 3-(chloromethyl)-1-methoxy-1H-pyrrolo[2,3-b]pyridine) are alkylating agents; use PPE and neutralization protocols .
- Waste Disposal : Halogenated byproducts (e.g., brominated intermediates) must be segregated and treated as hazardous waste .
Advanced: How can computational tools predict metabolic stability?
Methodological Answer:
- CYP450 Metabolism Prediction : Software like StarDrop identifies vulnerable sites (e.g., pyrrolidine N-methylation) .
- In Silico ADMET : Tools like SwissADME calculate logP (e.g., 2.5 for Compound 4h) and aqueous solubility (e.g., -4.2 LogS), guiding lead optimization .
- Metabolite Identification : Mass spectrometry-based metabolomics detects phase I/II metabolites (e.g., hydroxylation at the 7-position) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
